(4-Propoxyphenyl)(quinolin-4-yl)methanone
Overview
Description
(4-Propoxyphenyl)(quinolin-4-yl)methanone is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring substituted with a 4-propoxybenzoyl group at the 4-position. This compound is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propoxyphenyl)(quinolin-4-yl)methanone can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction is carried out under acidic or basic conditions, often using catalysts such as Lewis acids or transition metals to facilitate the formation of the quinoline ring .
Another method involves the use of microwave irradiation to promote the reaction, which can significantly reduce reaction times and improve yields. This approach is considered more environmentally friendly and efficient compared to traditional heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Propoxyphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohols, amines, and various substituted quinoline derivatives .
Scientific Research Applications
(4-Propoxyphenyl)(quinolin-4-yl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Propoxyphenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The compound can also disrupt microbial cell membranes, resulting in antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A derivative with hydroxyl substitution, used in medicinal chemistry for its antimicrobial properties.
4-Chloroquinoline: A chloro-substituted quinoline with applications in antimalarial drug development.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxybenzoyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and molecular targets .
Properties
IUPAC Name |
(4-propoxyphenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-13-22-15-9-7-14(8-10-15)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGUTKQYFPZKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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